molecular formula C9H14O B3044765 1-Oxaspiro[4.5]dec-2-ene CAS No. 1004-56-4

1-Oxaspiro[4.5]dec-2-ene

Cat. No.: B3044765
CAS No.: 1004-56-4
M. Wt: 138.21 g/mol
InChI Key: MEVPUPACKIBLKN-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-2-ene ( 1004-56-4) is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It features a spirocyclic architecture, a structural motif of significant interest in medicinal and synthetic chemistry. The inherent three-dimensionality and structural complexity of spirocyclic compounds like this one make them valuable scaffolds in drug discovery for exploring novel chemical space and generating bioactive molecules . Oxaspirocyclic structures are present in various natural products and have been investigated for diverse industrial and biomedical applications, including use in medicine, catalysis, and as optical materials . As a versatile chemical intermediate, this compound serves as a key precursor for synthesizing more complex molecules. For instance, it can be functionalized to produce derivatives such as 1-oxaspiro[4.5]dec-2-en-4-one, which is commercially available for research purposes . Furthermore, its core structure is related to metabolites of commercial compounds, highlighting its relevance in agrochemical and environmental research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1004-56-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-oxaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H14O/c1-2-5-9(6-3-1)7-4-8-10-9/h4,8H,1-3,5-7H2

InChI Key

MEVPUPACKIBLKN-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC=CO2

Canonical SMILES

C1CCC2(CC1)CC=CO2

Origin of Product

United States

Computational and Theoretical Studies of 1 Oxaspiro 4.5 Dec 2 Ene and Spiroketal Chemistry

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure and energetic properties of molecules like 1-Oxaspiro[4.5]dec-2-ene. These methods allow for the detailed examination of molecular orbitals, reaction energies, and conformational stabilities.

Molecular Orbital Calculations (e.g., AM1, HF, MP2, B3LYP)

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. Various computational methods, ranging from semi-empirical to ab initio and density functional theory (DFT), are employed to calculate MO energies and distributions.

While specific AM1, Hartree-Fock (HF), or Møller–Plesset (MP2) calculations for the parent this compound are not extensively documented in publicly available research, DFT methods, particularly B3LYP, have been utilized for derivatives. For instance, quantum chemical calculations were performed on 4-oxo-2-(2-thienyl)-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile using the B3LYP functional with the def2-TZVP basis set. thieme-connect.com These calculations were aimed at understanding the electronic transitions of the molecule, determining that the lowest energy transition is a poorly resolved π-π* transition. thieme-connect.com Such studies highlight how computational methods can elucidate the photophysical properties of complex spiroketals.

The following table summarizes the computational methods and their applications in the study of spiroketals and their derivatives.

Computational MethodBasis SetApplicationCompound Studied
B3LYPdef2-TZVPDetermination of ground and excited state minima, analysis of electronic transitions.4-oxo-2-(2-thienyl)-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile

Energetic Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies.

A computational analysis of the ring-closing metathesis/isomerization sequence leading to this compound has been performed. acs.org This study employed DFT calculations to assess the relative stabilities of this compound and its isomers, suggesting that the product distribution is a thermodynamically driven process. acs.org In a broader context, DFT computations have been used to investigate the spiroketal hydrolysis of other complex systems, revealing exergonic reaction pathways driven by the release of ring strain. nih.gov These analyses are crucial for understanding and predicting the outcomes of chemical reactions involving spiroketals.

Conformational Preferences and Stereochemical Insights

The stereochemistry and conformational preferences of spiroketals are of paramount importance to their biological activity and chemical reactivity. Computational methods are instrumental in elucidating the complex interplay of steric and stereoelectronic effects that govern the three-dimensional structures of these molecules.

The conformation of the cyclohexane (B81311) ring in substituted 1-oxaspiro[4.5]decanes can be predicted and analyzed using computational models. For instance, in related 1,4-disubstituted cyclohexanes, computational analysis has been used to determine the conformational preferences of various substituents. While specific studies on the conformational analysis of the parent this compound are limited, the principles derived from studies on substituted cyclohexanes and other spiroketals are applicable. The interplay of steric hindrance and electronic effects dictates the most stable conformations.

Mechanistic Elucidation via Computational Methods

Computational methods provide a window into the detailed mechanisms of chemical reactions, allowing for the characterization of transient intermediates and transition states that are often difficult to observe experimentally.

In the synthesis of spiroketals, computational studies can help to distinguish between different possible mechanistic pathways. For example, in enzymatic spiroketal formation, computational modeling can support proposed reaction sequences by providing energetic and structural data for intermediates. nih.gov The study of reaction mechanisms through computational chemistry can reveal subtle electronic effects that control the reactivity and selectivity of chemical transformations. scienceopen.com

Applications of Spiroketal Chemistry in Academic Research

Role in Medicinal Chemistry Research and Drug Design

Development of Novel Heterocyclic Spiro Compounds

The synthesis of novel heterocyclic spiro compounds is a significant area of academic research, driven by their unique three-dimensional structures and presence in numerous natural products. rsc.org The development of new asymmetric methodologies, particularly through organocatalysis, has exponentially increased the ability to synthesize these complex molecules. rsc.org

One area of focus has been the synthesis of oxaspirocyclic compounds due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. mdpi.com For instance, researchers have successfully synthesized novel oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com The synthetic route involved the reaction of malonic acid and acetic anhydride with cyclopentanone to form the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate was then used to produce 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com

Another general synthesis approach for 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes starts from 5-methylene-2(5H)-furanone. This compound undergoes Diels-Alder cycloadditions with various dienes to create bicyclic and tricyclic spiroadducts, which serve as precursors to a range of unsaturated and saturated spirolactones and spiroethers. researchgate.net

The development of spiro-indolinones has also been a focus, with novel dispiro-indolinones being synthesized through a regio- and diastereoselective route using 5-arylidene-2-thiohydantoins, isatines, and sarcosine. mdpi.com Furthermore, structure-based design has led to the development of novel spiro-piperidine inhibitors of ASH1L, a histone lysine methyltransferase implicated in cancer. nih.gov

Applications in Materials Science Research

While the primary focus of research on oxaspiro compounds has been in the biomedical field, their unique structural properties also suggest potential applications in materials science. Spiro compounds are investigated for their use in optical materials. mdpi.com The rigid, three-dimensional nature of the spirocyclic framework can be exploited to create materials with specific optical or electronic properties.

For example, the synthesis of compounds like 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione introduces chromophoric groups onto the spirocyclic scaffold, which could be relevant for applications in nonlinear optics or as components in light-emitting diodes (LEDs). mdpi.com The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal structures of these compounds can also influence their bulk material properties. mdpi.com

Spectroscopic and Diffraction Characterization Methodologies

The characterization of novel spiro compounds relies on a suite of analytical techniques to elucidate their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural characterization of oxaspiro compounds. Both ¹H and ¹³C NMR are used to determine the connectivity and chemical environment of atoms within the molecule. For instance, the structures of newly synthesized oxaspirocyclic compounds are routinely confirmed using NMR analysis. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For various 1-oxaspiro[4.5]decane derivatives, GC-MS is a common technique.

Table 1: Mass Spectrometry Data for Selected 1-Oxaspiro[4.5]decane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
1-Oxaspiro[4.5]decan-2-oneC₉H₁₄O₂154.21154, 111
1-Oxaspiro[4.5]dec-3-en-2-oneC₉H₁₂O₂152.19-
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-eneC₁₃H₂₂O194.31-

Data for 1-Oxaspiro[4.5]decan-2-one from PubChem nih.gov. Data for 1-Oxaspiro[4.5]dec-3-en-2-one from PubChem nih.gov. Data for 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene from NIST WebBook nist.govnist.gov.

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique was used to determine the precise structures of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com

Table 2: Crystallographic Data for Novel Oxaspirocyclic Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneC₁₇H₁₉NO₄MonoclinicP2₁/c6.255414.60516.26595.97
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneC₁₅H₁₄O₅MonoclinicP2₁/c10.73918.3486.7799104.20

Data from MDPI mdpi.com.

These studies not only confirm the molecular structure but also provide insights into intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which are important for understanding the solid-state properties of the material. mdpi.com

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